molecular formula C7HCl2F3O2 B088439 3,5-Dichloro-2,4,6-trifluorobenzoic acid CAS No. 13656-36-5

3,5-Dichloro-2,4,6-trifluorobenzoic acid

Cat. No. B088439
CAS RN: 13656-36-5
M. Wt: 244.98 g/mol
InChI Key: WOGODDMTAFMNSE-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Dichloro-2,4,6-trifluorobenzoic acid, is a halogenated benzoic acid derivative. While the specific compound is not directly studied in the provided papers, related halogenated benzoic acids have been synthesized and analyzed, which can provide insights into the properties and reactivity of such compounds .

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves multi-step reactions including nitration, selective reduction, diazotization, chlorination, and Grignard reactions . For example, 5-Chloro-2,3,4-trifluorobenzoic acid was synthesized from commercially available precursors with an excellent yield through a sequence of reactions . Similarly, 3-Chloro-2,4,5-trifluorobenzoic acid was prepared by chlorination of an amino precursor . These methods suggest that the synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic acid could potentially be achieved through analogous synthetic routes.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can influence the electronic properties of the molecule. For instance, in 3-Chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring, and the molecules form dimers linked by hydrogen bonds in the crystal . These structural features are important as they can affect the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions due to their reactive functional groups. For example, they can be used as building blocks in heterocyclic oriented synthesis to prepare various nitrogenous heterocycles . The presence of halogen substituents can also facilitate further functionalization through reactions such as Grignard reactions, as seen in the synthesis of 4-Chloro-2,5-difluorobenzoic acid . These reactions are crucial for the development of pharmaceuticals and other advanced materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms can increase the acidity of the carboxylic acid group and affect the compound's solubility and melting point. The determination of related compounds like 2-chloro-4,5-difluorobenzoic acid using liquid chromatography indicates that these compounds can be analyzed with high precision, suggesting that similar analytical techniques could be applied to 3,5-Dichloro-2,4,6-trifluorobenzoic acid . Additionally, the use of continuous flow synthesis for 2,4,5-trifluorobenzoic acid demonstrates the potential for efficient and scalable production methods for such compounds .

Scientific Research Applications

  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Oxidant in Organic Synthesis

    • Field : Organic Chemistry .
    • Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It mediates hydride transfer reactions and shows three accessible oxidation states .
    • Method : DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
    • Results : DDQ has found broad utility in organic transformations with their scope, limitations and the proposed reaction mechanisms .
  • Synthesis of Anticancer Drugs

    • Field : Pharmaceutical Industry .
    • Application : A salt of 3,4,5-trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs .
    • Method : Specific methods of synthesis are not provided .
    • Results : The results of this application are not specified .
  • Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

    • Field : Organic Chemistry .
    • Application : 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
    • Method : The synthesis involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination .
    • Results : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved in good yield .
  • Preparation of 2,4,6-Trifluorobenzoic Acid

    • Field : Organic Chemistry .
    • Application : 2,4,6-Trifluorobenzoic acid is an important raw material for preparing photosensitizers, medicines, and pesticides . It also finds applications in pharmaceutical and agrochemical industries .
    • Method : The process involves de-chlorinating 3,5-dichloro-2,4,6-trifluorobenzonitrile using a transition metal catalyst in the presence of an alkanoic acid and water to obtain 2,4,6-trifluorobenzonitrile. This is then hydrolyzed using an acid to obtain 2,4,6-trifluorobenzoic acid .
    • Results : The process results in 2,4,6-trifluorobenzoic acid with significantly reduced difluorobenzoic acid impurities .
  • Synthesis of (+)-Methynolide

    • Field : Pharmaceutical Industry .
    • Application : 2,4,6-Trichlorobenzoic acid is used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin .
    • Method : Specific methods of synthesis are not provided .
    • Results : The results of this application are not specified .

properties

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGODDMTAFMNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382129
Record name 3,5-dichloro-2,4,6-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,4,6-trifluorobenzoic acid

CAS RN

13656-36-5
Record name 3,5-dichloro-2,4,6-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2,4,6-trifluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GG Furin - Journal" Fluorine Notes, 2007 - notes.fluorine1.ru
The analysis of obtaining methods for low-fluorinated derivatives of aromatic row including processes of transformation of polyfluoroaromatic compounds had been carried out: using …
Number of citations: 5 notes.fluorine1.ru
S YAMADAYA, K Shimomura, T Kinoshita, H Uchida - 1970 - jstage.jst.go.jp
These abstracts are prepared for the benefit of our readers abroad in order to assist them to get a general idea of the contents of the present issue, written in Japanese by the respective …
Number of citations: 1 www.jstage.jst.go.jp
CCI COCI - Journal of General Chemistry of the USSR in …, 1967 - Consultants Bureau
Number of citations: 0

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